molecular formula C19H16F7NO6 B4281383 3-{[3-(2,2,3,3-Tetrafluoropropoxy)-5-(2,2,2-trifluoroethoxy)phenyl]carbamoyl}-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid

3-{[3-(2,2,3,3-Tetrafluoropropoxy)-5-(2,2,2-trifluoroethoxy)phenyl]carbamoyl}-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid

Cat. No.: B4281383
M. Wt: 487.3 g/mol
InChI Key: YCVXBBKFPLJMEB-UHFFFAOYSA-N
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Description

3-{[3-(2,2,3,3-Tetrafluoropropoxy)-5-(2,2,2-trifluoroethoxy)phenyl]carbamoyl}-7-oxabicyclo[221]hept-5-ene-2-carboxylic acid is a complex organic compound characterized by its unique bicyclic structure and multiple fluorinated substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[3-(2,2,3,3-Tetrafluoropropoxy)-5-(2,2,2-trifluoroethoxy)phenyl]carbamoyl}-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the bicyclic core: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.

    Introduction of the fluorinated substituents: This step involves the use of fluorinated reagents such as 2,2,3,3-tetrafluoropropanol and 2,2,2-trifluoroethanol, which are reacted with the intermediate compounds under specific conditions to introduce the desired fluorinated groups.

    Coupling reactions: The final step involves coupling the fluorinated intermediates with the bicyclic core using amide bond formation techniques, typically employing reagents like carbodiimides or coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs

Chemical Reactions Analysis

Types of Reactions

3-{[3-(2,2,3,3-Tetrafluoropropoxy)-5-(2,2,2-trifluoroethoxy)phenyl]carbamoyl}-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The fluorinated substituents can be replaced with other groups through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Compounds with different substituents replacing the fluorinated groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure and reactivity make it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound can be used to study the effects of fluorinated substituents on biological activity. Its potential as a drug candidate is also being explored, particularly in the field of anti-cancer research.

Medicine

In medicine, the compound’s potential as a therapeutic agent is being investigated. Its unique structure may offer advantages in terms of bioavailability and target specificity.

Industry

In industrial applications, the compound can be used in the development of advanced materials, such as fluorinated polymers and coatings, due to its stability and unique properties.

Mechanism of Action

The mechanism of action of 3-{[3-(2,2,3,3-Tetrafluoropropoxy)-5-(2,2,2-trifluoroethoxy)phenyl]carbamoyl}-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid involves its interaction with specific molecular targets. The fluorinated substituents enhance its binding affinity to these targets, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • **3-{[3-(2,2,3,3-Tetrafluoropropoxy)-5-(2,2,2-trifluoroethoxy)phenyl]carbamoyl}-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid
  • **this compound

Uniqueness

The uniqueness of this compound lies in its combination of a bicyclic core with multiple fluorinated substituents. This structure imparts unique properties, such as enhanced stability, reactivity, and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

3-[[3-(2,2,3,3-tetrafluoropropoxy)-5-(2,2,2-trifluoroethoxy)phenyl]carbamoyl]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F7NO6/c20-17(21)18(22,23)6-31-9-3-8(4-10(5-9)32-7-19(24,25)26)27-15(28)13-11-1-2-12(33-11)14(13)16(29)30/h1-5,11-14,17H,6-7H2,(H,27,28)(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCVXBBKFPLJMEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2C(C(C1O2)C(=O)NC3=CC(=CC(=C3)OCC(F)(F)F)OCC(C(F)F)(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F7NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-{[3-(2,2,3,3-Tetrafluoropropoxy)-5-(2,2,2-trifluoroethoxy)phenyl]carbamoyl}-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
3-{[3-(2,2,3,3-Tetrafluoropropoxy)-5-(2,2,2-trifluoroethoxy)phenyl]carbamoyl}-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Reactant of Route 3
Reactant of Route 3
3-{[3-(2,2,3,3-Tetrafluoropropoxy)-5-(2,2,2-trifluoroethoxy)phenyl]carbamoyl}-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Reactant of Route 4
Reactant of Route 4
3-{[3-(2,2,3,3-Tetrafluoropropoxy)-5-(2,2,2-trifluoroethoxy)phenyl]carbamoyl}-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Reactant of Route 5
3-{[3-(2,2,3,3-Tetrafluoropropoxy)-5-(2,2,2-trifluoroethoxy)phenyl]carbamoyl}-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Reactant of Route 6
3-{[3-(2,2,3,3-Tetrafluoropropoxy)-5-(2,2,2-trifluoroethoxy)phenyl]carbamoyl}-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid

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